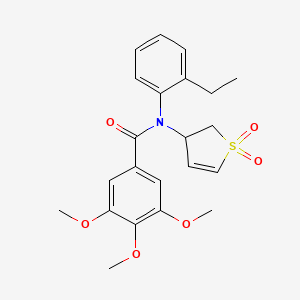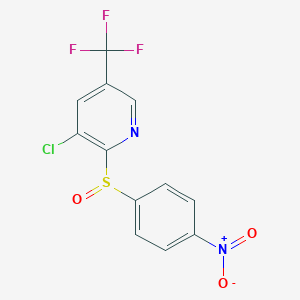
2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)-1-(pyridin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)-1-(pyridin-4-yl)ethanone is a synthetic organic compound. It features a complex molecular structure that includes an imidazole ring, a sulfonyl group, and a pyridine moiety. This configuration grants the compound unique chemical properties, making it significant in various scientific fields such as medicinal chemistry, organic synthesis, and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the preparation of the core imidazole structure, followed by the introduction of the sulfonyl group, the phenyl group, and finally, the pyridine moiety. The process usually involves several steps:
Formation of the imidazole ring: This can be achieved through the cyclization of suitable precursors like 1,2-diketones and primary amines under acidic or basic conditions.
Sulfonylation: Introduction of the sulfonyl group can be performed using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.
Phenylation: The phenyl group can be added via Friedel-Crafts alkylation or through palladium-catalyzed coupling reactions.
Attachment of pyridine moiety: This can be done using Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine is coupled with a halogenated precursor.
Industrial Production Methods: Industrial synthesis may involve flow chemistry for continuous production, optimizing the yield and purity of the compound through precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes:
Oxidation: The sulfonyl group can undergo oxidation reactions, potentially altering the compound's properties.
Reduction: Reduction reactions could modify the imidazole or pyridine rings, affecting their electronic properties and reactivity.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the phenyl and pyridine moieties.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).
Substitution reagents: Nucleophiles like ammonia (NH₃), electrophiles like bromine (Br₂).
Major Products Formed:
Oxidation: Sulfone derivatives, imidazole N-oxides.
Reduction: Alcohol or amine derivatives.
Substitution: Various functionalized imidazole and pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for complex molecule synthesis, particularly in designing new materials with specific properties.
Biology: Studied for its potential interactions with biological macromolecules, possibly serving as a probe in biochemical assays.
Medicine: Explored for therapeutic potentials, including as an anti-cancer, anti-inflammatory, or antimicrobial agent, owing to its ability to interfere with specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as specialized polymers or catalysts for chemical reactions.
Wirkmechanismus
The compound's effects are primarily due to its ability to interact with specific molecular targets within cells. The imidazole ring, sulfonyl group, and pyridine moiety collectively contribute to the compound's binding affinity and specificity. It can:
Inhibit enzymes: by binding to the active site or allosteric sites.
Modulate receptor activity: by acting as an agonist or antagonist.
Interfere with DNA/RNA processes: through intercalation or binding to nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar compounds might include those with analogous structures, such as:
2-phenyl-4-(phenylsulfonyl)-1H-imidazole
4-phenyl-2-(phenylsulfonyl)-1H-imidazole-5-thiol
1-(pyridin-4-yl)-2-thio-1-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)ethanone
These compounds can share functional groups or structural motifs, but differ in their reactivity, stability, and biological activity, highlighting the unique properties of 2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)-1-(pyridin-4-yl)ethanone.
This compound, with its intricate structure and versatile reactivity, stands out for its multifaceted applications in science and industry. If there’s any specific area you’d like to delve deeper into, just let me know.
Eigenschaften
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-1-pyridin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S2/c26-19(16-11-13-23-14-12-16)15-29-21-22(30(27,28)18-9-5-2-6-10-18)25-20(24-21)17-7-3-1-4-8-17/h1-14H,15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBJUCHETVHNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(propan-2-yl)-1-[1-(thian-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2911548.png)
![2-[(2-methylphenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2911550.png)




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2911559.png)

![(Z)-5-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2911561.png)
![N-(2-methoxybenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2911564.png)

![1-benzyl-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2911567.png)

